molecular formula C18H23N3O5S B2734238 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide CAS No. 1705098-47-0

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Cat. No.: B2734238
CAS No.: 1705098-47-0
M. Wt: 393.46
InChI Key: QOISCCIFVYRDOH-UHFFFAOYSA-N
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Description

The compound N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a sulfonamide derivative featuring a benzodioxepine core (a seven-membered ring with two oxygen atoms) and a pyrazole moiety substituted with an oxan-4-ylmethyl group. The sulfonamide group (-SO₂NH₂) is positioned at the 7th carbon of the benzodioxepine, while the pyrazole is linked via an N-alkyl chain.

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5S/c22-27(23,16-2-3-17-18(10-16)26-7-1-6-25-17)20-15-11-19-21(13-15)12-14-4-8-24-9-5-14/h2-3,10-11,13-14,20H,1,4-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOISCCIFVYRDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NC3=CN(N=C3)CC4CCOCC4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multiple steps, starting from readily available starting materialsThe final step often involves the sulfonation of the benzo-dioxepine ring to introduce the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Functional Group Variations

Table 1: Structural Comparison of Sulfonamide-Containing Compounds
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound 3,4-Dihydro-2H-1,5-benzodioxepine Sulfonamide at C7; Oxan-4-ylmethyl-pyrazole Not available Not available N/A
Example 53 () Chromen-4-one Sulfonamide; Pyrazolo[3,4-d]pyrimidine; Fluorophenyl 589.1 175–178
7a–c () Benzo[b][1,4]oxazin-3(4H)-one Substituted-phenyl-pyrimidine; Oxadiazole Not reported Not reported

Key Observations:

  • Core Heterocycles: The target compound’s benzodioxepine core differs from the chromenone () and benzoxazinone () scaffolds.
  • Substituent Profiles: The oxan-4-ylmethyl group on the pyrazole in the target compound contrasts with the fluorophenyl and pyrimidine substituents in . Such variations could modulate solubility, metabolic stability, or target selectivity.

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight: The target compound’s molecular weight is expected to exceed 450 g/mol based on its structure, comparable to Example 53 (589.1 g/mol) . Higher molecular weight may impact bioavailability.
  • Melting Point: The absence of data for the target compound limits direct comparisons, but sulfonamides generally exhibit moderate melting points (e.g., 175–178°C in ) due to hydrogen bonding .

Research Implications and Gaps

  • Structural Uniqueness: The benzodioxepine core is understudied compared to benzoxazinones or chromenones, warranting exploration of its conformational effects on biological activity.
  • Synthetic Challenges: Introducing the oxan-4-ylmethyl group may require optimized alkylation or protection strategies, as seen in heterocyclic chemistry .
  • Data Limitations: Critical parameters (e.g., solubility, logP, IC₅₀ values) for the target compound are absent in the provided evidence, highlighting the need for experimental validation.

Biological Activity

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a pyrazole ring and a benzodioxepine structure, which contributes to its biological activity. The IUPAC name reflects its complex structure, and the molecular formula is C19H22N4O4SC_{19}H_{22}N_4O_4S with a molecular weight of approximately 398.46 g/mol.

PropertyValue
Molecular FormulaC19H22N4O4S
Molecular Weight398.46 g/mol
CAS Number1705752-98-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator within various biochemical pathways, influencing processes such as inflammation and cell proliferation.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,4-dihydro-2H-1,5-benzodioxepine have shown promising results in inhibiting pro-inflammatory cytokines like TNF-α and IL-6. In one study, a related pyrazole compound demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar pyrazole derivatives have been tested against various bacterial strains, showing efficacy against pathogens such as E. coli and S. aureus. The presence of the sulfonamide group enhances the antibacterial activity by interfering with bacterial folic acid synthesis .

Antitumor Activity

Some studies have explored the antitumor potential of pyrazole derivatives. For example, compounds with similar scaffolds have been evaluated for their ability to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival . The specific mechanisms remain under investigation but may involve the inhibition of key oncogenic proteins.

Case Studies

Case Study 1: Anti-inflammatory Effects
A series of pyrazole sulfonamide derivatives were synthesized and tested for their anti-inflammatory effects in vitro. The compounds exhibited varying degrees of inhibition on TNF-α production in macrophage cell lines, with some achieving results comparable to established anti-inflammatory agents like dexamethasone .

Case Study 2: Antimicrobial Efficacy
In another study, a novel series of pyrazole derivatives were screened for antimicrobial activity against common bacterial strains. The results indicated that certain derivatives had significant inhibitory effects on bacterial growth, suggesting that modifications to the pyrazole structure could enhance antimicrobial potency .

Comparative Analysis

To contextualize the biological activity of this compound within the broader class of pyrazole compounds, a comparison with similar compounds is useful:

Compound NameActivity TypeEfficacy
Pyrazole Sulfonamide AAnti-inflammatory85% TNF-alpha inhibition
Pyrazole Derivative BAntimicrobialEffective against E. coli
Pyrazole-NO Hybrid MoleculeAntitumorInduces apoptosis

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